molecular formula C15H19F3N4O B2770582 N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide CAS No. 2034330-59-9

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide

Cat. No.: B2770582
CAS No.: 2034330-59-9
M. Wt: 328.339
InChI Key: DZYYVJLBFGJYNH-UHFFFAOYSA-N
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Description

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The presence of a trifluoromethyl group in its structure is particularly noteworthy, as this functional group is known to impart significant pharmacological activity to compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, which is reacted with tert-butyl 4-aminopiperidine-1-carboxylate in the presence of isopropanol and N,N-diisopropylethylamine (DIPEA) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the piperidine ring or other parts of the molecule.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of trifluoromethyl-substituted compounds.

Scientific Research Applications

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on various cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethyl-containing compounds have shown efficacy.

    Industry: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for its targets, thereby increasing its potency and efficacy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing molecules, such as:

    Trifluoromethylpyrimidines: These compounds share the pyrimidine core and trifluoromethyl group, making them structurally similar.

    Trifluoromethylpiperidines: These compounds have a similar piperidine ring with a trifluoromethyl substitution.

Uniqueness

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide is unique due to the combination of its trifluoromethyl-pyrimidine and piperidine-cyclobutanecarboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O/c16-15(17,18)12-8-13(20-9-19-12)22-6-4-11(5-7-22)21-14(23)10-2-1-3-10/h8-11H,1-7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYYVJLBFGJYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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